Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H12FNO2 This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, with an amino and fluorine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-amino-3-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(4-chlorophenyl)amino]cyclopropane-1-carboxylate
- Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
824937-43-1 |
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Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3 |
InChI Key |
RDKQRGYYHGSDKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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